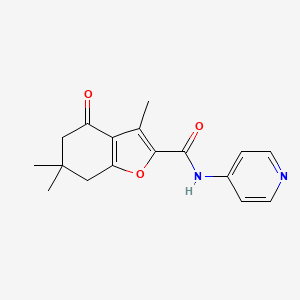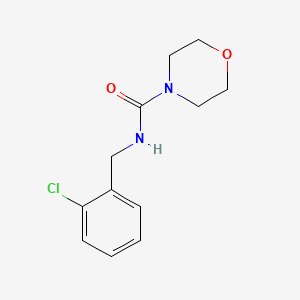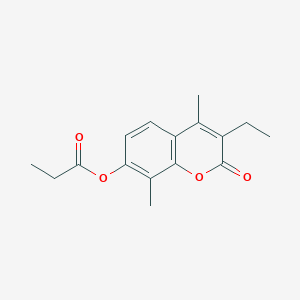![molecular formula C18H14F2O3 B5884468 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5884468.png)
7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as DBCO-alkyne, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one involves the formation of a covalent bond between the alkyne functional group and an azide group on the target molecule. This reaction is known as a click reaction and is highly specific and efficient, allowing for the labeling of biomolecules with high precision and minimal interference with their biological activity.
Biochemical and Physiological Effects
This compound has minimal biochemical and physiological effects on its own, as it is primarily used as a labeling agent in scientific research. However, its use in bioconjugation techniques can have significant effects on the biological activity of the labeled biomolecules, depending on the specific labeling strategy and application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is its high specificity and efficiency in click reactions, which allows for precise labeling of biomolecules without interfering with their biological activity. Additionally, this compound is stable and easy to use, making it a popular choice for bioconjugation experiments.
However, there are also some limitations to the use of this compound in lab experiments. One potential issue is the potential for non-specific labeling or cross-reactivity with other biomolecules, which can lead to false-positive results or interference with biological activity. Additionally, the cost of this compound and related labeling reagents can be relatively high, limiting its accessibility for some researchers.
Direcciones Futuras
There are many potential future directions for research involving 7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and related labeling techniques. One area of interest is the development of new click chemistry reactions or modifications to existing reactions to improve their specificity, efficiency, or compatibility with different biomolecules. Additionally, there is ongoing research into the use of this compound and related labeling techniques in various applications, such as drug delivery, imaging, and diagnostics. Finally, there is a need for further investigation into the potential limitations and challenges associated with the use of this compound in various lab experiments, as well as the development of strategies to mitigate these issues.
Métodos De Síntesis
7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is synthesized through a multi-step process involving the reaction of 2,4-difluorobenzyl alcohol with potassium carbonate and 4-ethyl-2H-chromen-2-one in the presence of a catalyst. The resulting intermediate compound is then reacted with propargyl bromide to yield this compound.
Aplicaciones Científicas De Investigación
7-[(2,4-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. One of its primary uses is in the development of bioconjugation techniques, which involves the covalent attachment of biomolecules to other molecules or surfaces. This compound is often used as a reactive linker in these techniques, allowing for the efficient and specific labeling of biomolecules with fluorescent dyes, imaging agents, or other functional groups.
Propiedades
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2O3/c1-2-11-7-18(21)23-17-9-14(5-6-15(11)17)22-10-12-3-4-13(19)8-16(12)20/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNVEKRAMYYXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)


![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)


![N-(4-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5884476.png)
![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)